Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate
Overview
Description
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves multiple steps. The starting materials typically include aromatic compounds that undergo a series of reactions such as alkylation, hydroxylation, and methoxylation. Specific reaction conditions, including the use of catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can be compared with other similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups.
Other benzoxathiepine derivatives: These compounds share the benzoxathiepine core but differ in the substituents attached to the ring system.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 12-(difluoromethyl)-1-hydroxy-3,9-dimethoxy-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2O7S/c1-4-25-15(21)14-17(22)7-18(28-14,16(19)20)27-12-9(17)10(23-2)8-5-6-26-11(8)13(12)24-3/h5-6,14,16,22H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSRNJPOKWRXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(CC(S1)(OC3=C(C4=C(C=CO4)C(=C32)OC)OC)C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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